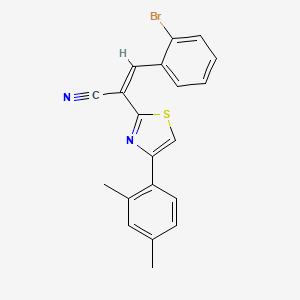

(Z)-3-(2-bromophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Description

(Z)-3-(2-Bromophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a brominated phenyl group and a thiazole ring substituted with a 2,4-dimethylphenyl moiety.

Properties

IUPAC Name |

(Z)-3-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2S/c1-13-7-8-17(14(2)9-13)19-12-24-20(23-19)16(11-22)10-15-5-3-4-6-18(15)21/h3-10,12H,1-2H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKASQVYZZOYFM-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Br)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2-bromophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound notable for its diverse biological activities. This compound features a unique structure that combines a thiazole moiety with bromophenyl and dimethylphenyl groups, which significantly influence its biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 395.32 g/mol. The compound's structure includes:

- Bromophenyl Group : Enhances lipophilicity and may contribute to receptor binding.

- Thiazole Ring : Known for its role in various pharmacological activities, including antimicrobial and anticancer properties.

- Acrylonitrile Moiety : Imparts potential reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

- Bromine Substitution : The presence of the bromine atom enhances electron-withdrawing capacity, which can improve binding affinity to target proteins.

- Dimethyl Substitution on Phenyl Ring : The dimethyl groups may enhance lipophilicity and steric hindrance, affecting the bioavailability and interaction with biological targets .

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results indicated that modifications in the phenyl ring significantly altered the IC50 values, demonstrating that specific substitutions can enhance or reduce activity .

- Antibacterial Evaluation : Another research project focused on synthesizing new thiazole derivatives and assessing their antibacterial properties against multi-drug-resistant strains. The findings revealed that certain substitutions led to enhanced antibacterial efficacy compared to standard antibiotics .

Scientific Research Applications

Structural Characteristics

The structure of this compound features:

- Bromophenyl Group : Enhances lipophilicity and may improve receptor binding.

- Thiazole Ring : Known for its role in various pharmacological activities, including antimicrobial and anticancer properties.

- Acrylonitrile Moiety : Provides potential reactivity and biological activity.

Anticancer Activity

Research has demonstrated that (Z)-3-(2-bromophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exhibits cytotoxic effects against various cancer cell lines. A notable study assessed the compound's efficacy in inhibiting cell proliferation in breast cancer cells. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.

Case Study: Cytotoxicity Evaluation

In a cytotoxicity study involving several thiazole derivatives, it was found that specific substitutions on the phenyl ring significantly altered the IC50 values. This demonstrates that modifications can enhance or reduce biological activity based on structural changes.

Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy against multi-drug-resistant bacterial strains. A synthesis project focused on thiazole derivatives revealed that certain structural modifications led to improved antibacterial activity compared to standard antibiotics.

Case Study: Antibacterial Evaluation

In this evaluation, the synthesized thiazole derivatives were tested against various bacterial strains. Results showed enhanced efficacy for compounds with specific substitutions on the thiazole ring, indicating potential for development as new antibacterial agents.

Toxicological Insights

Toxicological studies are critical for understanding the safety profile of this compound. The compound's toxicity has been assessed using various in vitro models to predict its behavior in biological systems.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

- Bromine Substitution : Enhances electron-withdrawing capacity, improving binding affinity to target proteins.

- Dimethyl Substitution on Phenyl Ring : Increases lipophilicity and steric hindrance, affecting bioavailability and interaction with biological targets.

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science. Its unique chemical properties may allow it to serve as a precursor for novel materials or coatings with specific functional characteristics.

Comparison with Similar Compounds

Table 1: Structural Features of Acrylonitrile Derivatives

Key Observations :

- Thiazole Substitution : The 2,4-dimethylphenyl substituent on the thiazole ring introduces steric bulk and lipophilicity, differentiating it from nitro- or fluoro-substituted analogs ().

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Synthetic Yields: Urea-thiazole hybrids () exhibit moderate yields (70–78%), but acrylonitrile derivatives like the target compound may require optimized conditions (e.g., piperidine-catalyzed condensation in ethanol, as in ) .

- Mass Spectrometry : The urea derivatives show distinct [M−2HCl+H]+ peaks due to HCl counterions, whereas acrylonitriles like DG172 or the target compound would likely exhibit simpler [M+H]+ profiles .

Key Observations :

- Therapeutic Potential: DG172’s PPARδ/β modulation suggests that the target compound’s bromophenyl and thiazole groups may similarly target nuclear receptors, though this requires experimental validation .

- Antioxidant Activity : Benzothiazole derivatives () demonstrate potent antioxidant capacity, but the acrylonitrile backbone in the target compound may prioritize electrophilic reactivity over radical scavenging .

Q & A

Q. Methodological Approach

- Dose-Response Validation : Replicate assays with ≥3 biological replicates and orthogonal methods (e.g., fluorescence vs. luminescence) .

- SAR Cross-Check : Compare analogs (e.g., bromo vs. nitro substituents) to isolate substituent effects .

What advanced techniques are recommended for stereochemical analysis of the Z-configuration?

Q. Advanced Structural Elucidation

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (RMSD <0.02 Å) .

- NOESY NMR : Detect spatial proximity of protons (e.g., thiazole CH and acrylonitrile CN groups) to confirm Z-geometry .

- Computational Modeling : Compare experimental vs. DFT-calculated NMR shifts (RMS error <0.3 ppm) .

How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Q. Advanced SAR Methodology

- Substituent Screening : Synthesize derivatives with halogen (Br, Cl), electron-withdrawing (NO₂), and bulky (isobutyl) groups at phenyl/thiazole positions .

- Biological Testing : Prioritize assays based on target relevance (e.g., kinase inhibition for anticancer activity) .

Q. Advanced Modeling Strategies

- Molecular Docking : Use AutoDock Vina with flexible ligand sampling (grid size: 25 ų) to identify binding poses in enzyme active sites (e.g., EGFR kinase) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .

- Pharmacophore Mapping : Align electrostatic/hydrophobic features with known inhibitors using Schrödinger .

How can researchers address low yields in the final coupling step?

Q. Advanced Synthesis Troubleshooting

- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline for Buchwald-Hartwig amination .

- Solvent Optimization : Replace DMF with DMA or NMP to reduce byproduct formation .

- Microwave-Assisted Synthesis : Apply 100 W, 120°C for 30 min to accelerate kinetics .

What methodologies confirm the compound’s stability under physiological conditions?

Q. Advanced Stability Profiling

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24h; monitor degradation via UPLC-MS .

- Photostability : Expose to UV light (λ=365 nm) for 48h; quantify isomerization by chiral HPLC .

How do researchers validate the compound’s purity for in vivo studies?

Q. Advanced Analytical Workflow

- HPLC-MS : Use C18 column (ACN/water + 0.1% formic acid) with ESI+ detection (mass error <5 ppm) .

- Elemental Analysis : Confirm C, H, N, S content (±0.4% theoretical) .

- Residual Solvent Testing : GC-MS headspace analysis for DMSO/THF (<500 ppm) .

What strategies mitigate toxicity concerns in preclinical models?

Q. Advanced Toxicology

- MTD Determination : Administer escalating doses (10–100 mg/kg) in rodents; monitor ALT/AST levels .

- Metabolite Profiling : Identify hepatotoxic metabolites via LC-HRMS and CYP450 inhibition assays .

How can reaction mechanisms be elucidated for unexpected byproducts?

Q. Advanced Mechanistic Analysis

- Isotope Labeling : Use ¹³C-labeled acrylonitrile to trace bond formation in MS/MS .

- In Situ IR : Monitor intermediates (e.g., nitrile → amide conversion) during reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.